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molecular formula C7H4Cl2O2 B1348553 2,5-Dichloro-4-hydroxybenzaldehyde CAS No. 27164-10-9

2,5-Dichloro-4-hydroxybenzaldehyde

Cat. No. B1348553
M. Wt: 191.01 g/mol
InChI Key: BUJHRHRKNMSZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812040B2

Procedure details

2,5-Dichlorophenol (CAS 583-78-8) (10 g, 0.060 mol), calcium hydroxide (19.5 g, 0.260 mol), and sodium carbonate (22.76 g, 0.220 mol) were suspended in water (140 mL). Chloroform (14.6 g, 0.120 mol) was added for 30 min, and the mixture was refluxed under vigorous stirring for 2 h. The reaction mixture was cooled on ice bath. Concentrated HCl (80 mL) and chloroform (200 mL) were added. The aqueous layer was discarded. The organic one was dried with anhydrous Na2SO4 (10 g) and evaporated in vacuo. The residue was purified by chromatography (silica gel 63-100 μm, 150 g, CCl4→CCl4:EtOAc (60:40)). Fractions containing the product were combined, evaporated to give the title compound (0.88 g, 4.60 mmol, 8%) as yellow crystals. 1H NMR data (DMSO-d6): 11.95 (s, 1H, COH); 10.09 (s, 1H, OH); 7.83 (s, 1H, Ar—H); 7.09 (s, 1H, Ar—H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
22.76 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Five
Quantity
14.6 g
Type
solvent
Reaction Step Six
Yield
8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[OH:9].[OH-].[Ca+2].[OH-].[C:13](=O)([O-])[O-:14].[Na+].[Na+].Cl>O.C(Cl)(Cl)Cl>[Cl:8][C:5]1[CH:4]=[C:3]([OH:9])[C:2]([Cl:1])=[CH:7][C:6]=1[CH:13]=[O:14] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)O
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
22.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
14.6 g
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled on ice bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic one was dried with anhydrous Na2SO4 (10 g)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel 63-100 μm, 150 g, CCl4→CCl4:EtOAc (60:40))
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C(=C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.6 mmol
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 7.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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